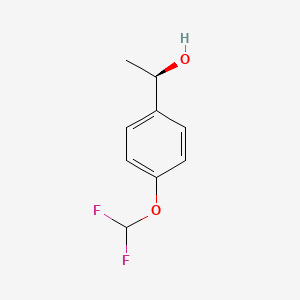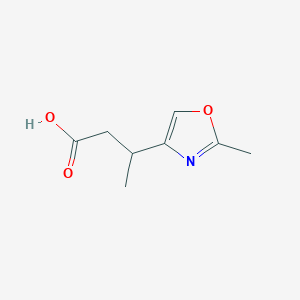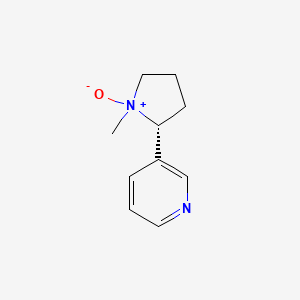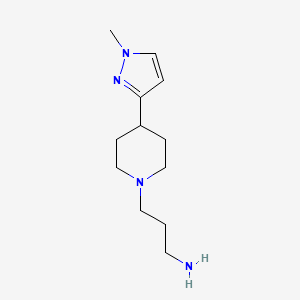
(R)-1-(4-(Difluoromethoxy)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Difluoromethoxy)phenyl)ethanol typically involves the reduction of the corresponding ketone, 4-(Difluoromethoxy)acetophenone, using chiral catalysts to ensure the production of the desired enantiomer. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), often in the presence of chiral ligands or catalysts to achieve enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of ®-1-(4-(Difluoromethoxy)phenyl)ethanol may involve more efficient catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts to achieve the reduction of the ketone to the alcohol.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-(Difluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)acetophenone or 4-(Difluoromethoxy)benzoic acid.
Reduction: 4-(Difluoromethoxy)ethylbenzene.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-(4-(Difluoromethoxy)phenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ®-1-(4-(Difluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and specificity. The difluoromethoxy group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
4-(Difluoromethoxy)acetophenone: The ketone precursor used in the synthesis of ®-1-(4-(Difluoromethoxy)phenyl)ethanol.
4-(Difluoromethoxy)benzoic acid: An oxidation product of the compound.
Uniqueness
®-1-(4-(Difluoromethoxy)phenyl)ethanol is unique due to its chiral nature and the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
(1R)-1-[4-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1 |
Clave InChI |
RGSDDQLZKOJWLR-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OC(F)F)O |
SMILES canónico |
CC(C1=CC=C(C=C1)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)





![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)


![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)

